An In-depth Technical Guide to the Synthesis and Characterization of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
An In-depth Technical Guide to the Synthesis and Characterization of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, a secondary amine with potential applications in medicinal chemistry and drug discovery. The document details a robust synthetic route via reductive amination, outlines the necessary starting materials, and provides a step-by-step experimental protocol. Furthermore, it delves into the essential analytical techniques for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities and the development of new therapeutic agents.
Introduction
(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine is a fluorinated secondary amine that holds promise as a scaffold in the design of new pharmacologically active molecules. The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The 2-methoxy-1-methylethyl moiety can also influence the compound's conformational preferences and interactions with biological targets. Given these features, a reliable and well-documented synthetic and analytical methodology is crucial for its exploration in drug discovery programs.
This guide presents a detailed procedure for the synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, leveraging the widely employed and efficient reductive amination reaction. It also provides a thorough discussion of the expected outcomes from various characterization techniques, enabling researchers to confidently verify the identity and purity of the synthesized compound.
Synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
The synthesis of the target compound is achieved through a two-step process, beginning with the preparation of the requisite amine precursor, 2-methoxy-1-methylethylamine, followed by its reaction with 2-fluorobenzaldehyde via reductive amination.
Synthesis of the Amine Precursor: 2-Methoxy-1-methylethylamine
While various methods for the synthesis of 2-methoxyethylamine have been reported, a common strategy involves the methylation of ethanolamine followed by purification.[1][2] A similar approach can be adapted for the synthesis of 2-methoxy-1-methylethylamine starting from 1-amino-2-propanol.
Reaction Scheme:
Experimental Protocol:
-
Step 1: Methylation. In a well-ventilated fume hood, dissolve 1-amino-2-propanol in a suitable solvent such as tetrahydrofuran (THF).
-
Step 2: Reagent Addition. Cool the solution in an ice bath and slowly add a methylating agent, such as dimethyl sulfate, dropwise while stirring. An appropriate base, like sodium hydride, should be added to deprotonate the hydroxyl group, facilitating methylation.
-
Step 3: Reaction Monitoring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification. Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation to yield 2-methoxy-1-methylethylamine.
Reductive Amination
The core of the synthesis is the reductive amination of 2-fluorobenzaldehyde with the prepared 2-methoxy-1-methylethylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation due to its mildness and high selectivity for iminium ions over aldehydes.[3][4][5]
Reaction Scheme:
// Nodes aldehyde [label="2-Fluorobenzaldehyde"]; amine [label="2-Methoxy-1-methylethylamine"]; imine_intermediate [label="Imine Intermediate", shape=ellipse, fillcolor="#FBBC05"]; iminium_ion [label="Iminium Ion", shape=ellipse, fillcolor="#FBBC05"]; stab [label="NaBH(OAc)₃", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges aldehyde -> imine_intermediate [label="+ Amine\n- H₂O"]; amine -> imine_intermediate; imine_intermediate -> iminium_ion [label="+ H⁺"]; iminium_ion -> product [label="+ [H⁻] from NaBH(OAc)₃"]; stab -> iminium_ion [style=dashed]; }
Caption: Reductive Amination Reaction Mechanism.Experimental Protocol:
-
Step 1: Reactant Mixture. In a round-bottom flask, dissolve 2-fluorobenzaldehyde and a slight excess (1.1 equivalents) of 2-methoxy-1-methylethylamine in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]
-
Step 2: Reducing Agent Addition. To this stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Step 3: Reaction Monitoring. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Step 4: Work-up. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Extraction and Purification. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine.
// Nodes start [label="Starting Materials:\n- 2-Fluorobenzaldehyde\n- 2-Methoxy-1-methylethylamine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in DCM"]; add_stab [label="Add NaBH(OAc)₃"]; stir [label="Stir at Room Temperature"]; monitor [label="Monitor by TLC", shape=ellipse, fillcolor="#FBBC05"]; workup [label="Aqueous Work-up"]; extract [label="Extract with DCM"]; purify [label="Purify by Column Chromatography", shape=ellipse, fillcolor="#FBBC05"]; product [label="Pure Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> add_stab; add_stab -> stir; stir -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> extract; extract -> purify; purify -> product; }
Caption: Experimental Workflow for Synthesis.Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR spectra should be acquired.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 4H | Aromatic protons (C₆H₄F) |
| ~3.80 | s | 2H | Benzyl protons (-CH₂-) |
| ~3.40 | m | 1H | -CH(CH₃)- |
| ~3.30 | s | 3H | Methoxy protons (-OCH₃) |
| ~2.70 | m | 2H | -CH₂-NH- |
| ~1.10 | d | 3H | Methyl protons (-CH(CH₃)-) |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~160 (d, J ≈ 245 Hz) | C-F of aromatic ring |
| ~130-140 | Quaternary aromatic carbon |
| ~115-130 | Aromatic CH carbons |
| ~75 | -CH(CH₃)- |
| ~59 | -OCH₃ |
| ~55 | Benzyl -CH₂- |
| ~50 | -CH₂-NH- |
| ~15 | -CH(CH₃)- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
Expected Molecular Ion Peak:
-
Molecular Formula: C₁₁H₁₆FNO
-
Molecular Weight: 197.25 g/mol
-
[M+H]⁺ (for ESI): 198.13
Expected Fragmentation Pattern: A prominent fragment would be the tropylium ion resulting from the loss of the amine side chain (m/z = 91), and another significant fragment would be the fluorobenzyl cation (m/z = 109).[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch (secondary amine) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1500-1600 | C=C stretch (aromatic) |
| ~1200-1300 | C-F stretch |
| ~1000-1100 | C-O stretch (ether) |
Safety Considerations
-
2-Fluorobenzaldehyde: Irritant.
-
2-Methoxy-1-methylethylamine: Flammable and corrosive.
-
Sodium triacetoxyborohydride: Water-reactive.
-
Dichloromethane: Suspected carcinogen.
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine. The reductive amination protocol described is reliable and utilizes readily available reagents. The comprehensive characterization data, including predicted NMR, MS, and IR spectra, will aid researchers in verifying the successful synthesis and purity of the target compound. This information is intended to facilitate further investigation into the potential applications of this and related compounds in the field of drug discovery and development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(7), 1239–1242. [Link]
-
Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
PrepChem. Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. [Link]
- Google Patents.
- Google Patents.
-
ChemBK. (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE. [Link]
-
LookChem. CAS No.355817-00-4,(2-FLUORO-BENZYL). [Link]
-
PrepChem. Synthesis of 2-[bis(p-fluorophenyl)-methoxy]ethylamine. [Link]
-
Supplementary Information. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Supporting Information. [Link]
-
Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. [Link]
-
SpectraBase. N-(2-Fluorobenzyl)-3-(3-methoxyphenyl)-3-methylamino-propan-2-one - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. (2-methoxy-1-methyl-ethyl)-amine. [Link]
-
ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and... [Link]
-
Scribd. Reductive Amination of Benzaldehyde. [Link]
-
The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]
-
PubMed. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]
-
PubChem. 2-Methoxybenzylamine. [Link]
-
PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
NIST WebBook. N-Benzyl-2-phenethylamine. [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
PubChem. Benzenamine, 2-ethyl-N-(2-methoxy-1-methylethyl)-6-methyl-. [Link]
-
PubMed Central. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Benzyl-2-phenethylamine [webbook.nist.gov]
